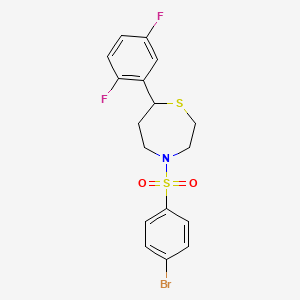

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H16BrF2NO2S2 and its molecular weight is 448.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane represents a novel class of thiazepane derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen. The specific substitutions on the thiazepane ring—namely the 4-bromophenyl sulfonyl group and the 2,5-difluorophenyl group—impart unique chemical properties that are crucial for its biological activity.

Chemical Structure

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14BrF2N2O2S |

| Molecular Weight | 396.31 g/mol |

Antimicrobial Activity

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study showed that similar compounds with bromine substitutions demonstrated enhanced antibacterial activity due to increased electron density, which facilitates interaction with bacterial cell walls .

Anticancer Activity

The antiproliferative effects of thiazepane derivatives have been investigated in various cancer cell lines. For instance, structural modifications in related compounds have shown improved activity against melanoma and prostate cancer cells. The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

- Receptor Interaction: It can interact with specific receptors, modulating signaling pathways.

- Cell Membrane Disruption: The structural characteristics allow it to penetrate cell membranes effectively.

Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of thiazepane derivatives, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups.

Study 2: Anticancer Properties

A series of experiments conducted on prostate cancer cell lines revealed that the compound exhibited IC50 values in the low nanomolar range. This suggests potent anticancer activity when compared to traditional chemotherapeutics .

Applications De Recherche Scientifique

Spectroscopic Characteristics

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the presence of functional groups and the integrity of the thiazepane structure. These techniques provide insights into the compound's molecular interactions and stability.

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties. Research indicates that derivatives of thiazepane compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazepane derivatives can effectively inhibit the growth of various microbial strains, addressing challenges related to antibiotic resistance .

- Anticancer Properties : In vitro studies have demonstrated that certain thiazepane derivatives can induce apoptosis in cancer cell lines, such as MCF7 (a breast adenocarcinoma line), making them candidates for further drug development .

Synthesis and Reaction Mechanisms

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. Key methods include:

- Sulfonation Reactions : Introducing the sulfonyl group through electrophilic aromatic substitution.

- Halogenation : The presence of bromine and fluorine substituents is crucial for enhancing biological activity.

These reactions require precise control over conditions such as temperature and reaction time to optimize yield and purity.

Antimicrobial Studies

A series of studies focused on related thiazepane compounds demonstrated their effectiveness against resistant strains of bacteria. For instance, derivatives with similar structural motifs have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a notable study, thiazepane derivatives were evaluated for their cytotoxic effects on MCF7 cells. The results indicated that specific modifications to the thiazepane structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name |

4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLRELQZCYPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF2NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.